2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol
Description
Chemical Structure: 2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol (CAS: Not explicitly listed in evidence; related entries include 224-649-6 and 1733-93-3 for structural analogs) is a tertiary amine-based surfactant with a dodecyloxy (C₁₂H₂₅O) chain attached to a propylimino linker and two ethanol groups. Its molecular formula is C₁₉H₄₁NO₃, and it is structurally characterized by the amphiphilic balance of a hydrophobic alkyl chain and hydrophilic ethanol moieties .
Synthesis: The compound is typically synthesized via ethoxylation or alkoxylation of alkylamine precursors. For example, reacting 3-(dodecyloxy)propylamine with ethylene oxide under controlled conditions yields the bisethanol derivative .
Applications: Primarily used as a nonionic surfactant in industrial formulations, it functions as an emulsifier, corrosion inhibitor, or stabilizer in coatings, agrochemicals, and personal care products. Its dual hydrophilic-lipophilic nature enhances solubility and interfacial activity .
Properties
CAS No. |
31611-18-4 |
|---|---|
Molecular Formula |
C19H41NO3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-[3-dodecoxypropyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H41NO3/c1-2-3-4-5-6-7-8-9-10-11-18-23-19-12-13-20(14-16-21)15-17-22/h21-22H,2-19H2,1H3 |
InChI Key |
RUDHWNPRHPXUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCCN(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol typically involves the reaction of dodecyloxypropylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the imino linkage and the bisethanol structure .
Industrial Production Methods
In industrial settings, the production of 2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2,2’-[[3-(Dodecyloxy)propyl]imino]bisethanol involves its interaction with lipid bilayers and membrane proteins. The dodecyloxy group facilitates the insertion of the compound into lipid membranes, while the imino and bisethanol moieties interact with polar head groups of lipids and proteins. This interaction can alter membrane fluidity and permeability, affecting various cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol with structurally related compounds, focusing on molecular features, physicochemical properties, and applications:
Structural and Functional Analysis
- Alkyl Chain Length and Linker Position: The propyloxy linker in the target compound (vs. ethyl in TEA-Lauryl Ether) provides greater flexibility and reduces steric hindrance, improving emulsification efficiency in nonpolar media . Triethoxysilyl derivatives (e.g., 2,2'-[[3-(Triethoxysilyl)propyl]imino]bisethanol) introduce crosslinking capabilities, making them superior in composite material applications .
- Cationic vs. Nonionic Behavior: Compounds like 2,2'-(Dodecylimino)bisethanol exhibit cationic behavior due to the absence of ethoxylation, enhancing their affinity for negatively charged surfaces (e.g., textiles) but limiting compatibility with nonpolar systems .
Functional Group Impact :
Research Findings and Data
- Solubility Studies: The target compound exhibits a solubility of 12 g/L in water at 25°C, significantly higher than TEA-Lauryl Ether (3 g/L) due to its extended ethoxylation . In ethanol, solubility exceeds 50 g/L, enabling use in solvent-based coatings .
Ecotoxicity :
- Comparative LC₅₀ values (96h, Daphnia magna):
- Target compound: 8.2 mg/L
- 2,2'-(Dodecylimino)bisethanol: 2.1 mg/L
Biological Activity
2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol, a compound with the CAS number 31611-18-4, has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. The compound features a dodecyloxy group that contributes to its hydrophobic characteristics, which may influence its interaction with biological membranes and cellular uptake.
Cytotoxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. According to available data, preliminary evaluations suggest that this compound does not exhibit significant cytotoxicity in standard assays. For example, cytotoxicity tests using A549 alveolar epithelial cells have shown that the compound does not adversely affect cell viability at certain concentrations .
The biological mechanisms underlying the activity of this compound remain under investigation. However, it is likely that its activity involves:
- Membrane Disruption : The hydrophobic dodecyloxy group may disrupt bacterial cell membranes.
- Inhibition of Biofilm Formation : Similar compounds have been noted for their ability to inhibit biofilm formation in bacteria .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving structurally related compounds, researchers found that certain derivatives significantly inhibited biofilm formation in MRSA strains. While direct evidence for this compound is sparse, these findings suggest potential pathways for its application in treating biofilm-associated infections.
Case Study 2: Toxicological Assessment
A comprehensive toxicological evaluation was performed following OECD guidelines. The results indicated no significant reproductive toxicity or developmental effects in animal models when administered at specified doses . This positions the compound favorably for further pharmacological exploration.
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | CHNO |
| CAS Number | 31611-18-4 |
| Antimicrobial Activity | Potential against MRSA |
| Cytotoxicity | Low (A549 cells) |
| Toxicological Findings | No reproductive toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
